molecular formula C13H14N2O2S B274350 2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide

2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide

Cat. No. B274350
M. Wt: 262.33 g/mol
InChI Key: HNCQSDBPRWIQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DPBS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide inhibits the activity of CAIX by binding to its active site. CAIX plays a crucial role in regulating the pH of the tumor microenvironment by catalyzing the conversion of carbon dioxide to bicarbonate and protons. Inhibition of CAIX by this compound leads to a decrease in bicarbonate production and an increase in proton production, resulting in a decrease in pH. This decrease in pH can enhance the effectiveness of chemotherapy and radiation therapy, as cancer cells are more sensitive to low pH environments.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has several advantages for lab experiments, including its low toxicity profile and potential therapeutic properties. However, this compound has some limitations, including its relatively low solubility in water and its potential interference with other enzymes that play a role in pH regulation.

Future Directions

There are several future directions for the research on 2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide. One potential direction is the development of this compound analogs with improved solubility and selectivity for CAIX. Another direction is the investigation of the potential use of this compound in combination with other chemotherapeutic agents to enhance their effectiveness. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory properties of this compound and its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-pyridylamine. Another method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-pyridinecarboxamide, followed by the reduction of the resulting intermediate with sodium borohydride. The purity of this compound can be improved by recrystallization using solvents such as ethanol or acetone.

Scientific Research Applications

2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been widely used in biomedical research due to its potential therapeutic properties. This compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c1-10-6-7-11(2)12(9-10)18(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15)

InChI Key

HNCQSDBPRWIQPC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=N2

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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